An In-depth Technical Guide to the Synthesis of Glutaronitrile from 1,3-Dibromopropane
An In-depth Technical Guide to the Synthesis of Glutaronitrile from 1,3-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of glutaronitrile from 1,3-dibromopropane (B121459). The document details the underlying chemical principles, a plausible experimental protocol, key data presented in tabular format for easy reference, and a visual representation of the experimental workflow.
Introduction
Glutaronitrile, also known as pentanedinitrile, is a valuable chemical intermediate in organic synthesis.[1][2] Its bifunctional nature, containing two nitrile groups, allows for a variety of chemical transformations, making it a precursor for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. One common and effective method for the laboratory-scale synthesis of glutaronitrile is the nucleophilic substitution reaction between 1,3-dibromopropane and a cyanide salt.
This guide will focus on the synthesis of glutaronitrile from 1,3-dibromopropane, a readily available starting material.[3][4] The reaction proceeds via a well-established SN2 mechanism, where the cyanide ion acts as the nucleophile.
Reaction Mechanism and Principles
The synthesis of glutaronitrile from 1,3-dibromopropane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7][8] In this reaction, the cyanide ion (CN⁻), a potent nucleophile, displaces the bromide ions from the 1,3-dibromopropane molecule in a concerted, two-step process.
Step 1: First Substitution The reaction is initiated by the nucleophilic attack of a cyanide ion on one of the electrophilic carbon atoms of 1,3-dibromopropane. This results in the formation of an intermediate, 4-bromobutyronitrile (B74502), and a bromide ion.
Step 2: Second Substitution A second cyanide ion then attacks the remaining electrophilic carbon atom of the 4-bromobutyronitrile intermediate, displacing the second bromide ion and forming the final product, glutaronitrile.
The overall reaction can be represented as:
Br-(CH₂)₃-Br + 2 NaCN → NC-(CH₂)₃-CN + 2 NaBr
The choice of solvent is crucial for the success of this reaction. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are highly effective as they solvate the cation (e.g., Na⁺) of the cyanide salt, leaving the cyanide anion relatively "naked" and highly nucleophilic. This significantly accelerates the rate of the SN2 reaction. In contrast, polar protic solvents like ethanol (B145695) can solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Data Presentation
Physical Properties of Reactants and Products
| Property | 1,3-Dibromopropane | Glutaronitrile |
| CAS Number | 109-64-8 | 544-13-8 |
| Molecular Formula | C₃H₆Br₂[4] | C₅H₆N₂[2] |
| Molecular Weight | 201.89 g/mol [9] | 94.11 g/mol [2] |
| Appearance | Colorless to light-brown liquid[3][10] | Colorless to light yellow liquid[11] |
| Odor | Sweet odor[3][9][10] | Characteristic odor[11] |
| Boiling Point | 166-168 °C[10] | 285-287 °C[1][12] |
| Melting Point | -34 to -36 °C[9][10] | -29 °C[1][12] |
| Density | 1.989 g/mL at 25 °C[3] | 0.995 g/mL at 25 °C[1][12] |
| Solubility | Insoluble in water; soluble in ether, acetone (B3395972), and chloroform[3] | Slightly soluble in water; soluble in acetone and chloroform[11] |
Safety Information
| Compound | Hazard Statements | Precautionary Statements |
| 1,3-Dibromopropane | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Toxic to aquatic life with long lasting effects.[13] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[14] |
| Glutaronitrile | Toxic if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
Disclaimer: This is a summary of safety information. Always consult the full Safety Data Sheet (SDS) before handling any chemicals.
Experimental Protocol
This section provides a plausible experimental protocol for the synthesis of glutaronitrile from 1,3-dibromopropane. This protocol is based on established principles of organic synthesis and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,3-Dibromopropane (1.0 eq)
-
Sodium cyanide (2.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (2.2 eq) and anhydrous dimethyl sulfoxide (DMSO). Stir the suspension.
-
Addition of Reactant: Slowly add 1,3-dibromopropane (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3 x).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and saturated aqueous brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude glutaronitrile by vacuum distillation to obtain the pure product.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of glutaronitrile.
Conclusion
The synthesis of glutaronitrile from 1,3-dibromopropane via nucleophilic substitution is a robust and well-understood reaction. By carefully controlling the reaction conditions, particularly the choice of a polar aprotic solvent like DMSO, high yields of the desired product can be achieved. This technical guide provides the essential information for researchers and scientists to successfully perform this synthesis in a laboratory setting. As with all chemical procedures, adherence to proper safety protocols is paramount.
References
- 1. Glutaronitrile | 544-13-8 [chemicalbook.com]
- 2. Glutaronitrile | C5H6N2 | CID 10994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dibromopropane | 109-64-8 [chemicalbook.com]
- 4. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. shout.education [shout.education]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Glutaronitrile Price, Properties, Applications & Safety Data | Leading China Glutaronitrile Manufacturer & Supplier [nj-finechem.com]
- 12. Glutaronitrile CAS#: 544-13-8 [m.chemicalbook.com]
- 13. lobachemie.com [lobachemie.com]
- 14. 1,3-Dibromopropane - Safety Data Sheet [chemicalbook.com]
